molecular formula C14H17N3O B507287 N-(2,3-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide CAS No. 514801-30-0

N-(2,3-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No. B507287
M. Wt: 243.3g/mol
InChI Key: NKNAHTZPNQECQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide, also known as A-836,339, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of drugs known as CB1 receptor antagonists, which have been shown to have a variety of effects on the central nervous system.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(2,3-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide involves the reaction of 2,3-dimethylbenzoyl chloride with ethyl hydrazinecarboxylate to form 2,3-dimethylphenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form 1-ethyl-3-(2,3-dimethylphenyl)pyrazole-4,5-dione, which is subsequently converted to the final product by reaction with ammonia.

Starting Materials
2,3-dimethylbenzoyl chloride, 1 equivalent,
ethyl hydrazinecarboxylate, 1 equivalent,
ethyl acetoacetate, 1 equivalent,
ammonia, excess,

Reaction
Reaction of 2,3-dimethylbenzoyl chloride with ethyl hydrazinecarboxylate in the presence of a base such as triethylamine or pyridine to form 2,3-dimethylphenylhydrazine..
Reaction of 2,3-dimethylphenylhydrazine with ethyl acetoacetate in the presence of a base such as sodium ethoxide or potassium carbonate to form 1-ethyl-3-(2,3-dimethylphenyl)pyrazole-4,5-dione..
Conversion of 1-ethyl-3-(2,3-dimethylphenyl)pyrazole-4,5-dione to the final product N-(2,3-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide by reaction with excess ammonia in ethanol or methanol solvent..

Mechanism Of Action

The mechanism of action of N-(2,3-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide is thought to involve its interaction with the CB1 receptor, which is a key component of the endocannabinoid system. By blocking the activity of this receptor, the compound may modulate the release of neurotransmitters and other signaling molecules, leading to a variety of physiological effects.

Biochemical And Physiological Effects

The biochemical and physiological effects of N-(2,3-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide are complex and varied. Some studies have suggested that the compound may have analgesic and anti-inflammatory effects, while others have shown that it may modulate appetite and energy balance. Additionally, the compound has been shown to affect learning and memory processes, as well as mood and anxiety levels.

Advantages And Limitations For Lab Experiments

One advantage of using N-(2,3-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide in laboratory experiments is that it is a well-characterized compound with a known mechanism of action. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one limitation of using this compound is that it may have off-target effects on other signaling pathways, which can complicate interpretation of experimental results.

Future Directions

There are many potential future directions for research on N-(2,3-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide. One area of interest is its potential use in the treatment of obesity and related metabolic disorders. Additionally, the compound may have applications in the treatment of addiction and pain. Future studies may also investigate the compound's effects on other physiological processes, such as immune function and cardiovascular health.

Scientific Research Applications

N-(2,3-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the compound's ability to modulate the endocannabinoid system, which plays a key role in regulating a variety of physiological processes. Other studies have investigated the compound's potential use in the treatment of various medical conditions, including obesity, addiction, and pain.

properties

IUPAC Name

N-(2,3-dimethylphenyl)-1-ethylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-4-17-9-8-13(16-17)14(18)15-12-7-5-6-10(2)11(12)3/h5-9H,4H2,1-3H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKNAHTZPNQECQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=CC=CC(=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide

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